9-Methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)purin-6-amine
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Description
The compound “9-Methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)purin-6-amine” is a complex organic molecule that contains several interesting functional groups. These include a pyrazole ring, a thiophene ring, and a purine ring. Each of these rings has unique chemical properties that could contribute to the overall behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the substituents attached to them. The presence of nitrogen in the pyrazole and purine rings could result in the formation of hydrogen bonds, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings, which could undergo electrophilic substitution reactions. Additionally, the amine group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of nitrogen in the pyrazole and purine rings could enhance the compound’s solubility in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
9-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7S/c1-21-10-19-13-14(17-9-18-15(13)21)16-7-12(11-3-6-23-8-11)22-5-2-4-20-22/h2-6,8-10,12H,7H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZPBTWUUBHOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine |
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